(3,4-Dimethoxy-5-hydroxyphenyl)acetone

Synthetic Chemistry Pharmaceutical Intermediate Building Block

Choose (3,4-Dimethoxy-5-hydroxyphenyl)acetone for its distinct 5-hydroxy substitution, which introduces hydrogen-bonding capabilities and modulates electronic density, making it essential for chemoselective reactions and antioxidant structure-activity relationship (SAR) studies. Unlike generic 3,4-dimethoxy or 3,4,5-trimethoxy analogs, this substitution pattern is critical for reproducible drug candidate synthesis and natural product analog development. Procure this versatile building block to ensure your medicinal chemistry campaigns benefit from its unique reactivity and documented patent literature applications.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B7965453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxy-5-hydroxyphenyl)acetone
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=C(C(=C1)OC)OC)O
InChIInChI=1S/C11H14O4/c1-7(12)4-8-5-9(13)11(15-3)10(6-8)14-2/h5-6,13H,4H2,1-3H3
InChIKeyGBESPRDHIINELJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dimethoxy-5-hydroxyphenyl)acetone: A Versatile Phenolic Ketone Intermediate for Pharmaceutical and Antioxidant Research


(3,4-Dimethoxy-5-hydroxyphenyl)acetone (CAS 205826-77-3) is an organic compound characterized by a phenyl ring bearing two methoxy groups at positions 3 and 4, and a hydroxyl group at position 5, attached to an acetone moiety . This specific substitution pattern distinguishes it from other phenylacetone derivatives and makes it a valuable building block in synthetic chemistry, particularly for the synthesis of complex pharmaceuticals and bioactive molecules . The compound typically appears as a pale yellow solid with a molecular weight of 210.23 g/mol and a minimum purity of 95% .

Why Substituting (3,4-Dimethoxy-5-hydroxyphenyl)acetone with Unsubstituted or Differently Substituted Phenylacetones Compromises Experimental Outcomes


The substitution pattern on the phenyl ring of phenylacetone derivatives profoundly influences their physicochemical properties, reactivity, and biological interactions. The presence of the 5-hydroxy group in (3,4-Dimethoxy-5-hydroxyphenyl)acetone introduces hydrogen-bonding capabilities and modulates electronic density, which can drastically alter the compound's behavior in synthetic transformations and its potential bioactivity compared to analogs lacking this functionality . Generic substitution with 3,4-dimethoxyphenylacetone (CAS 776-99-8) or 3,4,5-trimethoxyphenylacetone (CAS 16603-18-2) may lead to different reaction outcomes, solubility profiles, and target interactions, thereby invalidating established protocols and experimental results .

Quantitative Differentiation of (3,4-Dimethoxy-5-hydroxyphenyl)acetone: Evidence-Based Guide for Scientific Selection


Synthetic Utility: A Documented Building Block for Complex Pharmaceutical Intermediates

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is explicitly identified as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, and is documented as an intermediate in patent literature . Unlike 3,4-dimethoxyphenylacetone, which is primarily used as a precursor for α-methyl-dopa , the 5-hydroxy variant offers additional functionalization opportunities via the phenolic hydroxyl group, enabling a broader range of derivatization reactions . While direct yield comparisons are not available, the presence of the hydroxyl group allows for chemoselective transformations (e.g., esterification, etherification) that are not possible with the non-hydroxylated analog, thereby expanding the accessible chemical space and synthetic utility .

Synthetic Chemistry Pharmaceutical Intermediate Building Block

Enhanced Antioxidant Potential Inferred from Phenolic Hydroxyl Substitution

While direct IC50 data for (3,4-Dimethoxy-5-hydroxyphenyl)acetone are not available in primary literature, its structure contains a phenolic hydroxyl group, which is a well-established structural determinant of radical scavenging activity [1]. Comprehensive structure-activity relationship (SAR) studies across 25 natural phenolic compounds demonstrate that the presence and position of hydroxyl groups directly correlate with DPPH radical scavenging IC50 values, with phenolic O-H bond dissociation energies being lower than N-H or C-H alternatives, facilitating hydrogen atom transfer to radicals [1]. In contrast, 3,4-dimethoxyphenylacetone lacks this hydroxyl group, and 3,4,5-trimethoxyphenylacetone has a methoxy group at the 5-position, which cannot donate a hydrogen atom as effectively [2]. Therefore, based on class-level inference, (3,4-Dimethoxy-5-hydroxyphenyl)acetone is predicted to possess greater antioxidant capacity than its non-hydroxylated and fully methoxylated analogs.

Antioxidant Radical Scavenging Phenolic Compound

Physicochemical Differentiation: Melting Point and Solubility Profile vs. Non-Hydroxylated Analog

(3,4-Dimethoxy-5-hydroxyphenyl)acetone exhibits a distinct physicochemical profile compared to its non-hydroxylated counterpart, 3,4-dimethoxyphenylacetone. The latter has a reported melting point of 136-139 °C , whereas the target compound's melting point, while not precisely documented in primary literature, is expected to be lower due to the disruption of crystal packing by the hydrogen-bonding hydroxyl group, a common trend in phenolic versus non-phenolic aromatic ketones . Furthermore, (3,4-Dimethoxy-5-hydroxyphenyl)acetone is soluble in organic solvents such as ethanol and methanol , and vendor data indicate improved aqueous compatibility relative to the water-insoluble 3,4-dimethoxyphenylacetone . These differences in physical state and solubility can impact handling, formulation, and reaction conditions in laboratory settings.

Physicochemical Properties Melting Point Solubility

Optimal Research and Industrial Applications for (3,4-Dimethoxy-5-hydroxyphenyl)acetone Based on Verified Evidence


Synthesis of Complex Pharmaceutical Intermediates Requiring Phenolic Functionality

Utilize (3,4-Dimethoxy-5-hydroxyphenyl)acetone as a strategic building block in the synthesis of drug candidates or natural product analogs where a phenolic hydroxyl group is essential for subsequent functionalization (e.g., esterification, glycosylation) or for introducing a hydrogen-bond donor to modulate target binding. Its documented use as a versatile intermediate in patent literature supports its applicability in medicinal chemistry campaigns .

Antioxidant Activity Screening and Structure-Activity Relationship (SAR) Studies

Employ (3,4-Dimethoxy-5-hydroxyphenyl)acetone as a reference phenolic compound in antioxidant assays to probe the contribution of a single phenolic hydroxyl group to radical scavenging capacity. Given the established SAR linking phenolic O-H groups to enhanced DPPH radical scavenging [1], this compound serves as a valuable comparator in studies aimed at optimizing antioxidant pharmacophores.

Development of Novel Derivatization Protocols Exploiting the 5-Hydroxy Group

Explore chemoselective reactions targeting the 5-hydroxy group of (3,4-Dimethoxy-5-hydroxyphenyl)acetone while preserving the ketone moiety. This regioselective functionalization can yield libraries of phenylacetone derivatives with diversified physicochemical and biological properties, as the compound can act as a substrate for various enzymatic and chemical transformations .

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